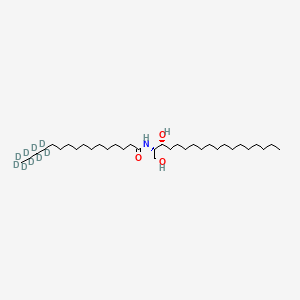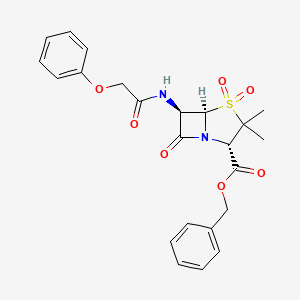
SARS-CoV-2-IN-21
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2-IN-21 is a novel compound identified as a potent inhibitor of the main protease of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has shown significant promise in inhibiting the replication of the virus, making it a potential candidate for therapeutic applications against COVID-19 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2-IN-21 involves multiple steps, including the formation of peptide-like structures with an N-terminal electrophilic group. This group forms a covalent bond with the nucleophilic cysteine residue in the active site of the main protease . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated systems to ensure consistency and purity. The process would include rigorous quality control measures to ensure the compound meets the required standards for pharmaceutical applications .
化学反応の分析
Types of Reactions: SARS-CoV-2-IN-21 primarily undergoes covalent bonding reactions with the main protease of SARS-CoV-2. This reaction is facilitated by the electrophilic group at the N-terminal of the compound, which reacts with the nucleophilic cysteine residue in the protease .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents, catalysts, and protective groups to ensure the stability of the intermediate products. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and purity .
Major Products Formed: The major product formed from the reaction of this compound with the main protease is a covalently bonded complex that inhibits the protease’s activity, thereby preventing the replication of the virus .
科学的研究の応用
SARS-CoV-2-IN-21 has a wide range of scientific research applications, particularly in the fields of virology, medicinal chemistry, and drug development. Its primary application is in the development of antiviral therapies for COVID-19. Researchers are also exploring its potential use in combination with other antiviral agents to enhance therapeutic efficacy .
This research could lead to the development of new therapeutic strategies for other viral infections .
作用機序
SARS-CoV-2-IN-21 exerts its effects by binding to the active site of the main protease of SARS-CoV-2. The electrophilic group at the N-terminal of the compound forms a covalent bond with the nucleophilic cysteine residue in the protease, thereby inhibiting its activity. This inhibition prevents the protease from processing the polyprotein precursors necessary for viral replication, effectively halting the replication process .
類似化合物との比較
Similar Compounds: Similar compounds to SARS-CoV-2-IN-21 include other protease inhibitors such as SLL11 and MP1, which also target the main protease of SARS-CoV-2 . These compounds share a similar mechanism of action, involving covalent bonding with the protease’s active site.
Uniqueness: What sets this compound apart from other similar compounds is its unique binding conformation. The compound adopts a U-shaped binding conformation that allows the electrophilic group to loop back to the S1’ subsite while the C-terminal amino acid sits in the S1 subsite. This unique binding mode enhances its inhibitory potency and specificity .
Conclusion
This compound is a promising compound with significant potential for therapeutic applications against COVID-19. Its unique binding conformation and potent inhibitory activity make it a valuable candidate for further research and development in antiviral therapies. The compound’s synthesis, chemical reactions, and mechanism of action provide valuable insights into the development of new protease inhibitors for the treatment of viral infections.
特性
分子式 |
C23H24N2O7S |
|---|---|
分子量 |
472.5 g/mol |
IUPAC名 |
benzyl (2S,5R,6R)-3,3-dimethyl-4,4,7-trioxo-6-[(2-phenoxyacetyl)amino]-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C23H24N2O7S/c1-23(2)19(22(28)32-13-15-9-5-3-6-10-15)25-20(27)18(21(25)33(23,29)30)24-17(26)14-31-16-11-7-4-8-12-16/h3-12,18-19,21H,13-14H2,1-2H3,(H,24,26)/t18-,19+,21-/m1/s1 |
InChIキー |
GPCAFSOAVIHODN-SVFBPWRDSA-N |
異性体SMILES |
CC1([C@@H](N2[C@H](S1(=O)=O)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)C |
正規SMILES |
CC1(C(N2C(S1(=O)=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


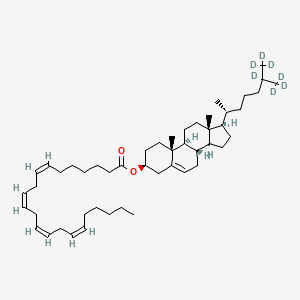

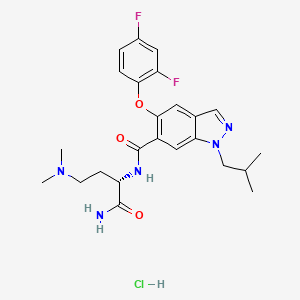
![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12405343.png)
![[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid](/img/structure/B12405344.png)

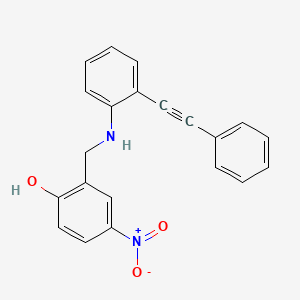
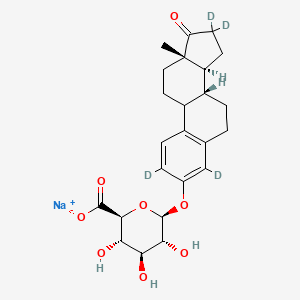
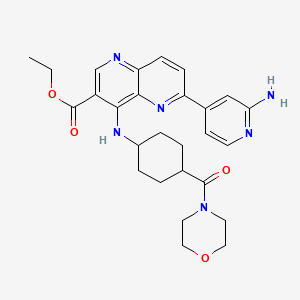

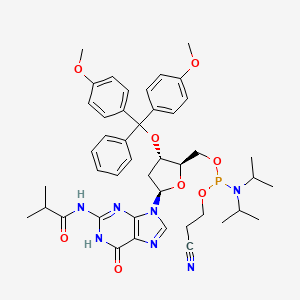
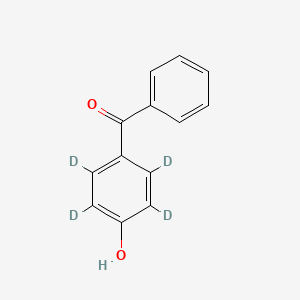
![2-(2-phenylethyl)-6-[[(5S,6R,7R,8S)-5,6,7-trihydroxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-8-yl]oxy]chromen-4-one](/img/structure/B12405384.png)
